3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
CAS No.:
Cat. No.: VC11402463
Molecular Formula: C11H11N5O3
Molecular Weight: 261.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N5O3 |
|---|---|
| Molecular Weight | 261.24 g/mol |
| IUPAC Name | 3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C11H11N5O3/c1-19-9-4-7(2-3-8(9)17)5-12-15-11-14-10(18)6-13-16-11/h2-6,17H,1H3,(H2,14,15,16,18)/b12-5+ |
| Standard InChI Key | MRKLHHARUNPLLY-LFYBBSHMSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N/NC2=NN=CC(=O)N2)O |
| SMILES | COC1=C(C=CC(=C1)C=NNC2=NN=CC(=O)N2)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC2=NN=CC(=O)N2)O |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves condensation reactions between appropriate precursors. For instance, the formation of the triazine ring might involve the reaction of a hydrazine derivative with a suitable carbonyl compound. The introduction of the 4-hydroxy-3-methoxyphenyl group could be achieved through a condensation reaction with a corresponding aldehyde or ketone.
Biological Activity
Compounds with similar structures have been investigated for their potential biological activities, including antiviral, antibacterial, and anticancer properties. The presence of a phenolic group (4-hydroxy-3-methoxyphenyl) might contribute to antioxidant activity, while the triazine ring could interact with biological targets such as enzymes or receptors.
Research Findings and Future Directions
While specific research findings on 3-[(2E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one are not available, studies on analogous compounds suggest that modifications to the phenyl ring or the triazine backbone can significantly influence biological activity. Future research should focus on synthesizing this compound and evaluating its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume